Cas no 1702924-50-2 (tert-butyl 4-(iodomethyl)-4-(1-methoxypropan-2-yl)oxypiperidine-1-carboxylate)
tert-butyl 4-(iodomethyl)-4-(1-methoxypropan-2-yl)oxypiperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 4-(iodomethyl)-4-(1-methoxypropan-2-yl)oxypiperidine-1-carboxylate
- EN300-1135982
- tert-butyl 4-(iodomethyl)-4-[(1-methoxypropan-2-yl)oxy]piperidine-1-carboxylate
- 1702924-50-2
-
- Inchi: 1S/C15H28INO4/c1-12(10-19-5)20-15(11-16)6-8-17(9-7-15)13(18)21-14(2,3)4/h12H,6-11H2,1-5H3
- InChI Key: FYMSUTUTVVSGJH-UHFFFAOYSA-N
- SMILES: ICC1(CCN(C(=O)OC(C)(C)C)CC1)OC(C)COC
Computed Properties
- Exact Mass: 413.10631g/mol
- Monoisotopic Mass: 413.10631g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 48Ų
tert-butyl 4-(iodomethyl)-4-(1-methoxypropan-2-yl)oxypiperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1135982-1.0g |
tert-butyl 4-(iodomethyl)-4-[(1-methoxypropan-2-yl)oxy]piperidine-1-carboxylate |
1702924-50-2 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1135982-0.05g |
tert-butyl 4-(iodomethyl)-4-[(1-methoxypropan-2-yl)oxy]piperidine-1-carboxylate |
1702924-50-2 | 95% | 0.05g |
$948.0 | 2023-10-26 | |
| Enamine | EN300-1135982-0.1g |
tert-butyl 4-(iodomethyl)-4-[(1-methoxypropan-2-yl)oxy]piperidine-1-carboxylate |
1702924-50-2 | 95% | 0.1g |
$993.0 | 2023-10-26 | |
| Enamine | EN300-1135982-0.25g |
tert-butyl 4-(iodomethyl)-4-[(1-methoxypropan-2-yl)oxy]piperidine-1-carboxylate |
1702924-50-2 | 95% | 0.25g |
$1038.0 | 2023-10-26 | |
| Enamine | EN300-1135982-0.5g |
tert-butyl 4-(iodomethyl)-4-[(1-methoxypropan-2-yl)oxy]piperidine-1-carboxylate |
1702924-50-2 | 95% | 0.5g |
$1084.0 | 2023-10-26 | |
| Enamine | EN300-1135982-1g |
tert-butyl 4-(iodomethyl)-4-[(1-methoxypropan-2-yl)oxy]piperidine-1-carboxylate |
1702924-50-2 | 95% | 1g |
$1129.0 | 2023-10-26 | |
| Enamine | EN300-1135982-2.5g |
tert-butyl 4-(iodomethyl)-4-[(1-methoxypropan-2-yl)oxy]piperidine-1-carboxylate |
1702924-50-2 | 95% | 2.5g |
$2211.0 | 2023-10-26 | |
| Enamine | EN300-1135982-5g |
tert-butyl 4-(iodomethyl)-4-[(1-methoxypropan-2-yl)oxy]piperidine-1-carboxylate |
1702924-50-2 | 95% | 5g |
$3273.0 | 2023-10-26 | |
| Enamine | EN300-1135982-10g |
tert-butyl 4-(iodomethyl)-4-[(1-methoxypropan-2-yl)oxy]piperidine-1-carboxylate |
1702924-50-2 | 95% | 10g |
$4852.0 | 2023-10-26 |
tert-butyl 4-(iodomethyl)-4-(1-methoxypropan-2-yl)oxypiperidine-1-carboxylate Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on tert-butyl 4-(iodomethyl)-4-(1-methoxypropan-2-yl)oxypiperidine-1-carboxylate
Comprehensive Overview of tert-butyl 4-(iodomethyl)-4-(1-methoxypropan-2-yl)oxypiperidine-1-carboxylate (CAS No. 1702924-50-2)
The compound tert-butyl 4-(iodomethyl)-4-(1-methoxypropan-2-yl)oxypiperidine-1-carboxylate (CAS No. 1702924-50-2) is a highly specialized chemical intermediate with significant applications in pharmaceutical synthesis and organic chemistry. Its unique structure, featuring a piperidine core modified with iodomethyl and methoxypropan-2-yl groups, makes it a valuable building block for the development of novel therapeutic agents. Researchers and chemists are increasingly interested in this compound due to its versatility in cross-coupling reactions and its role in constructing complex molecular architectures.
One of the key features of tert-butyl 4-(iodomethyl)-4-(1-methoxypropan-2-yl)oxypiperidine-1-carboxylate is its potential use in drug discovery and medicinal chemistry. The presence of the iodomethyl moiety allows for further functionalization through palladium-catalyzed reactions, such as Suzuki or Heck couplings, which are widely employed in the synthesis of bioactive molecules. Additionally, the tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability, making it easier to handle during multi-step synthetic processes.
In recent years, the demand for high-purity intermediates like CAS No. 1702924-50-2 has surged, driven by advancements in precision medicine and targeted drug delivery systems. This compound aligns with the growing trend of green chemistry, as it can be utilized in atom-efficient transformations, minimizing waste and improving sustainability in pharmaceutical manufacturing. Researchers are also exploring its potential in bioconjugation techniques, where it may serve as a linker for attaching therapeutic payloads to antibodies or other biologics.
The synthesis of tert-butyl 4-(iodomethyl)-4-(1-methoxypropan-2-yl)oxypiperidine-1-carboxylate involves carefully controlled reactions to ensure high yield and purity. Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for characterizing this compound, as even minor impurities can impact its performance in downstream applications. Quality control protocols are rigorously followed to meet the stringent standards required by the pharmaceutical industry.
From a commercial perspective, CAS No. 1702924-50-2 is gaining attention in the fine chemicals market, particularly among suppliers specializing in custom synthesis and contract research organizations (CROs). Its applications extend beyond pharmaceuticals to include agrochemicals and material science, where its structural motifs can be adapted for diverse functionalities. As the industry shifts toward more specialized intermediates, compounds like this are poised to play a pivotal role in innovation.
For researchers seeking detailed information on tert-butyl 4-(iodomethyl)-4-(1-methoxypropan-2-yl)oxypiperidine-1-carboxylate, it is essential to consult peer-reviewed literature and patent databases, where its synthetic routes and applications are documented. The compound's CAS registry number (1702924-50-2) serves as a reliable identifier for accessing relevant data across scientific platforms. As the field of organic synthesis continues to evolve, this intermediate remains a subject of active investigation, with new methodologies and applications emerging regularly.
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